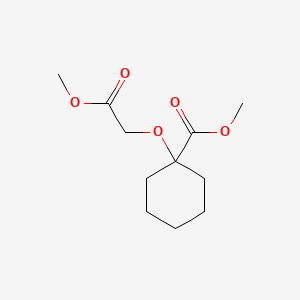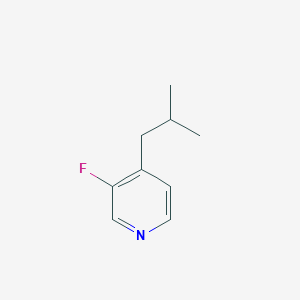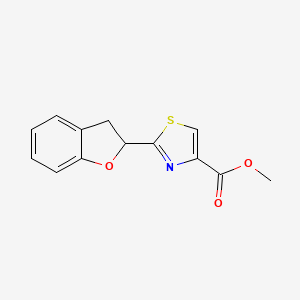![molecular formula C15H15NO4 B13681131 2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione](/img/structure/B13681131.png)
2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features an isoindoline-1,3-dione moiety fused with a 1,4-dioxaspiro[4.4]nonane ring system. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further modified to introduce the spirocyclic structure . The reaction conditions often include heating and the use of solvents such as toluene or acetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Wissenschaftliche Forschungsanwendungen
2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D3, which suggests its potential use as an antipsychotic agent . Additionally, the compound may inhibit the aggregation of β-amyloid protein, indicating its potential in the treatment of Alzheimer’s disease . The exact pathways and molecular interactions are still under investigation, but these initial findings highlight its promising therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione: A simpler analog without the spirocyclic structure.
1,4-Dioxaspiro[4.4]nonane: Lacks the isoindoline-1,3-dione moiety.
Phthalimide: Another isoindoline-1,3-dione derivative with different substituents.
Uniqueness
2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H15NO4 |
|---|---|
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
2-(1,4-dioxaspiro[4.4]nonan-9-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO4/c17-13-10-4-1-2-5-11(10)14(18)16(13)12-6-3-7-15(12)19-8-9-20-15/h1-2,4-5,12H,3,6-9H2 |
InChI-Schlüssel |
QHGLMYAEUQAHRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2(C1)OCCO2)N3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Boc-3-[dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13681085.png)


![2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13681106.png)



![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)



![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)
